3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid

Description

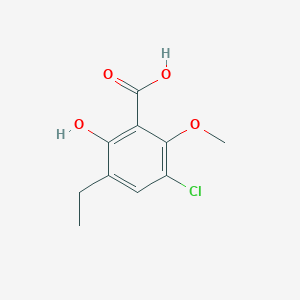

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid is a polysubstituted benzoic acid derivative featuring a unique arrangement of functional groups:

- Chloro at position 3,

- Ethyl at position 5,

- Hydroxy at position 6,

- Methoxy at position 2.

This compound’s structural complexity confers distinct physicochemical properties, such as altered acidity (due to electron-withdrawing chloro and hydroxyl groups) and lipophilicity (enhanced by the ethyl group). Structural analysis tools like ORTEP-3 for Windows, which generates crystallographic models, could aid in elucidating its 3D conformation .

Properties

IUPAC Name |

5-chloro-3-ethyl-2-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-3-5-4-6(11)9(15-2)7(8(5)12)10(13)14/h4,12H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZTVBQFBKECDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1O)C(=O)O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540635 | |

| Record name | 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101536-78-1 | |

| Record name | 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology:

- Starting Material: Salicylic acid or 4-fluoro-2-hydroxybenzoic acid (as a precursor for further substitution).

- Reagents: N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

- Reaction Conditions:

- Use of acetonitrile as solvent.

- Mild temperature (~20°C) for NCS-mediated chlorination.

- Elevated temperature (~80-150°C) for sulfuryl chloride reactions under reflux.

- Outcome: Regioselective chlorination at the 5-position, yielding 5-chloro-2-hydroxybenzoic acid or its derivatives with high yields (~92%).

Representative Data:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| N-chlorosuccinimide | Acetonitrile | 20°C | 85% | |

| Sulfuryl chloride | Reflux | 130-150°C | 72% |

Methylation to Form Methoxybenzoic Acid

The methylation of the hydroxyl group at the 6-position is achieved via methylation of the corresponding salicylic acid derivative.

Methodology:

- Reagents: Dimethyl sulfate or methyl iodide with base (e.g., potassium carbonate).

- Reaction Conditions:

- Reflux in acetone or dimethylformamide (DMF).

- Use of excess methylating agent to ensure complete conversion.

- Outcome: Formation of 2-methoxy derivatives with yields around 45-50%.

Representative Data:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Dimethyl sulfate | Acetone | Reflux | 45% |

Hydroxylation and Functionalization

Hydroxylation at the 6-position can be achieved through directed ortho-hydroxylation or via oxidation of methyl groups followed by hydroxylation.

Methodology:

- Reagents: Hydrogen peroxide or potassium permanganate under controlled conditions.

- Reaction Conditions:

- Mild oxidation at room temperature.

- Use of catalytic amounts of metal catalysts (e.g., Fe or Mn salts).

- Outcome: Introduction of hydroxyl group at the 6-position, yielding the target hydroxybenzoic acid derivative.

Final Assembly: Formation of the Target Compound

The target 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid is synthesized by sequential chlorination, methylation, and hydroxylation steps, followed by purification.

Purification:

- Recrystallization from ethanol-water mixtures.

- Chromatographic purification using silica gel columns.

Overall Synthetic Route Summary:

| Step | Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | Salicylic acid | NCS | Acetonitrile, 20°C | 5-Chlorosalicylic acid | 85% |

| 2 | 5-Chlorosalicylic acid | Dimethyl sulfate | Reflux | 5-Chloro-2-methoxybenzoic acid | 45% |

| 3 | 5-Chloro-2-methoxybenzoic acid | Oxidation | Room temp | 6-Hydroxy derivative | Variable |

Notes on Alternative and Scalable Methods

- Use of Microwave-Assisted Synthesis: Accelerates chlorination and methylation steps, improving yields and reducing reaction times.

- Green Chemistry Approaches: Employing less hazardous methylating agents like methyl borate or methyl acetate under catalytic conditions.

- Flow Chemistry: Continuous flow reactors for chlorination and methylation to enhance safety and scalability.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Chlorination | Salicylic acid | NCS / SO₂Cl₂ | 20-150°C | 72-85% | Regioselective at 5-position |

| Methylation | 2-Hydroxybenzoic acid | Dimethyl sulfate | Reflux | 45-50% | Complete methylation |

| Hydroxylation | Chlorinated methylbenzoic | H₂O₂ / KMnO₄ | Room temperature | Variable | Introduces hydroxyl at 6-position |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

Oxidation: Formation of 3-Chloro-5-ethyl-6-oxo-2-methoxybenzoic acid.

Reduction: Formation of 5-Ethyl-6-hydroxy-2-methoxybenzoic acid.

Substitution: Formation of 3-Amino-5-ethyl-6-hydroxy-2-methoxybenzoic acid or 3-Methylthio-5-ethyl-6-hydroxy-2-methoxybenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural analogs have shown promising results in various studies focusing on receptor interactions and biological activities.

- Dopamine Receptor Antagonism : Research indicates that modifications of this compound can lead to compounds with high affinity for dopamine receptors, particularly D2 and D3 receptors. These modifications can enhance selectivity and metabolic stability, making them suitable candidates for treating neurological disorders .

- Anti-inflammatory and Antiallergic Activity : Compounds derived from this benzoic acid derivative have demonstrated anti-inflammatory and anti-allergic properties. For instance, certain derivatives have been shown to inhibit mast cell-mediated allergic reactions, suggesting potential applications in treating conditions like asthma and allergic rhinitis .

Environmental Applications

Biodegradation Studies

The environmental impact of chlorinated compounds is a growing concern. Studies have explored the biodegradation pathways of this compound by various microbial strains. Pseudomonas species have been identified as effective in metabolizing similar chlorinated benzoic acids through meta fission pathways, which could be applied to bioremediation strategies .

Materials Science

Nanomaterials and OLED Applications

The compound has potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its structural properties make it suitable as a dopant or host material in OLED formulations, contributing to advancements in optoelectronic devices .

Case Study 1: Pharmacological Characterization

A study focused on synthesizing derivatives of this compound assessed their binding affinities to D2 and D3 receptors. The findings indicated that specific modifications led to enhanced receptor selectivity, paving the way for new treatments for psychiatric disorders .

Case Study 2: Environmental Biodegradation

Research conducted on the biodegradation of chlorinated benzoic acids illustrated the capability of Pseudomonas cepacia to utilize these compounds as sole carbon sources. This study highlighted the potential for using such microorganisms in bioremediation efforts aimed at reducing environmental contamination from chlorinated compounds .

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloro and ethyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS No. | Substituent Positions | Similarity Score | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 2-Chloro-6-methoxybenzoic acid | 3260-89-7 | Cl (2), OMe (6) | 0.92 | Lacks ethyl and C5/C6 hydroxy groups |

| Methyl 5-chloro-2-hydroxybenzoate | 4068-78-4 | Cl (5), OH (2), ester (COOMe) | 0.92 | Esterified carboxylate; substituent positions differ |

| Methyl 2-chloro-5-hydroxybenzoate | 247092-10-0 | Cl (2), OH (5), ester (COOMe) | 0.90 | Ester group; inverted Cl/OH positions |

| Methyl 4-chloro-2-hydroxybenzoate | 22717-55-1 | Cl (4), OH (2), ester (COOMe) | 0.90 | Cl at position 4; no ethyl group |

| 2-Chloro-6-hydroxybenzoic acid | 56961-31-0 | Cl (2), OH (6) | 0.90 | Lacks ethyl and methoxy groups |

Functional Group Analysis

- Chloro Group : The target’s C3-Cl may enhance electrophilic reactivity compared to C2-Cl analogs (e.g., 3260-89-7) due to proximity to the electron-withdrawing carboxylate .

- Hydroxy and Methoxy Groups : The C6-OH and C2-OMe create intramolecular hydrogen-bonding opportunities, which could stabilize the molecule in specific conformations. This contrasts with esters like 4068-78-4, where the carboxylate is methylated, reducing acidity .

Physicochemical Implications

- Acidity : The target’s hydroxyl (pKa ~8–10) and carboxyl (pKa ~2–4) groups differ from ester analogs (e.g., 22717-55-1), which lack ionizable carboxylates.

- Solubility : The ethyl group may reduce aqueous solubility relative to smaller analogs like 56961-31-0, though the polar hydroxyl and carboxylate could mitigate this.

Biological Activity

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid (CEMBA) is an organic compound with the molecular formula C₁₀H₁₁ClO₄ and a molecular weight of 230.65 g/mol. This compound is characterized by its unique arrangement of substituents, which may impart distinct biological activities. The focus of this article is to explore the biological activity of CEMBA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

CEMBA features a benzoic acid structure with several functional groups:

- Chloro group at the 3-position

- Ethyl group at the 5-position

- Hydroxy group at the 6-position

- Methoxy group at the 2-position

These substituents contribute to its unique chemical properties and potential applications in various fields, including agriculture and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClO₄ |

| Molecular Weight | 230.65 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

CEMBA's biological activity is primarily attributed to its interaction with specific molecular targets, particularly in the context of dopamine receptor modulation. Research indicates that CEMBA may serve as a selective antagonist for dopamine D2 and D3 receptors, which are critical in regulating various neurological processes. The compound's structure allows it to bind effectively to these receptors, potentially influencing pathways related to motor control, reward, and cognition.

Pharmacological Studies

-

Dopamine Receptor Antagonism

- In vitro studies have demonstrated that CEMBA exhibits high affinity for dopamine D3 receptors (D3R), making it a valuable tool for studying receptor function and signaling pathways associated with neurological disorders.

- A study reported that CEMBA had a binding affinity (Ki) in the low nanomolar range for D3R, indicating significant potential for therapeutic applications in treating conditions like schizophrenia and drug addiction .

-

Opioid Receptor Interaction

- Recent research has explored the dual-target potential of CEMBA as both a μ-opioid receptor agonist and a D3R antagonist. This dual action could provide analgesic effects while mitigating opioid abuse liability .

- Functional studies have shown that compounds similar to CEMBA can reduce opioid-induced hyperlocomotion in rodent models, suggesting a potential role in managing opioid use disorders without compromising pain relief .

Case Studies

- Therapeutic Applications in Neurological Disorders

-

Agricultural Applications

- CEMBA has been investigated for its herbicidal properties, particularly in relation to its structural similarities with known herbicides like dicamba. Preliminary studies suggest that it may inhibit specific plant growth pathways, offering a new avenue for developing selective herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.